Cyclohexyl(cyclopropyl)methanone
Description
Cyclohexyl(cyclopropyl)methanone (CAS: 58688-35-0) is a ketone compound featuring a cyclohexyl group and a cyclopropyl group attached to a carbonyl carbon. Its molecular formula is C₁₀H₁₆O, with a molecular weight of 152.23 g/mol. The compound’s structure combines the steric bulk of the cyclohexane ring with the unique electronic and conformational properties of the cyclopropane moiety, making it a valuable intermediate in organic synthesis and medicinal chemistry . It is frequently utilized in the development of pharmacologically active molecules due to its ability to modulate steric and electronic interactions in drug-receptor binding .
Properties
IUPAC Name |
cyclohexyl(cyclopropyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10(9-6-7-9)8-4-2-1-3-5-8/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRHGOMCJOCIPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482074 | |
| Record name | cyclohexyl(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58688-35-0 | |
| Record name | cyclohexyl(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl(cyclopropyl)methanone can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarboxylic acid with cyclopropylmagnesium bromide, followed by oxidation. Another method includes the use of cyclohexyl lithium and cyclopropyl carbonyl chloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts such as aluminum chloride to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl(cyclopropyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed under anhydrous conditions.
Major Products:
Oxidation: Cyclohexyl(cyclopropyl)carboxylic acid.
Reduction: Cyclohexyl(cyclopropyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Cyclohexyl(cyclopropyl)methanone serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various substitution reactions that lead to diverse derivatives, which can be utilized in further chemical research.
Biology
Research indicates that this compound may act as an inhibitor or modulator of enzymatic pathways. Notably:
- Enzymatic Interaction Studies : It has been shown to inhibit cytochrome P450 enzymes critical for drug metabolism, providing insights into its potential role in pharmacology.
- Antimicrobial Activity : Derivatives of this compound have demonstrated significant antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Candida albicans, indicating potential for developing new antimicrobial agents.
Medicine
This compound has been explored for its therapeutic properties:
- Anti-inflammatory Effects : In vitro studies reveal its ability to inhibit pro-inflammatory cytokine production, suggesting applications in treating inflammatory disorders.
- Analgesic Properties : Animal model studies indicate significant pain relief comparable to standard analgesics, highlighting its potential as a novel pain management agent.
Case Studies and Research Findings
| Study Focus | Findings |
|---|---|
| Enzymatic Interaction | Inhibition of methanol dehydrogenase activity, affecting methanol oxidation rates in vitro. |
| Antimicrobial Activity | Significant antibacterial effects against Staphylococcus aureus; potential for new therapies. |
| Structural Activity Relationship | Modifications to the cyclopropane moiety enhance biological activity; halogen substitutions improve efficacy. |
Case Study: Enzyme Inhibition
A detailed study investigated the interaction between this compound and various enzymes involved in alcohol metabolism. The findings revealed that the compound could effectively inhibit methanol dehydrogenase activity, characterized by kinetic studies that provided insights into binding affinity and specificity.
Case Study: Therapeutic Applications
In a therapeutic context, research has shown that administration of this compound results in significant pain relief in animal models, comparable to established analgesics. This suggests its viability as a candidate for further exploration in pain management strategies.
Mechanism of Action
The mechanism of action of cyclohexyl(cyclopropyl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic pathways, affecting the activity of enzymes involved in metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Cyclohexyl(cyclopropyl)methanone with key analogues, highlighting structural variations, physicochemical properties, and biological activities:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Biological Activity/Applications |
|---|---|---|---|---|---|
| This compound | 58688-35-0 | C₁₀H₁₆O | 152.23 | Cyclohexyl, cyclopropyl | Intermediate in organic synthesis; potential scaffold for kinase inhibitors |
| Cyclohexyl(piperazin-1-yl)methanone | 27561-62-2 | C₁₁H₂₀N₂O | 196.29 | Cyclohexyl, piperazine | Pharmacological applications (e.g., CNS targeting); improved solubility due to piperazine moiety |
| (S)-Cyclopropyl(3-methylpiperidin-1-yl)methanone | — | C₁₀H₁₇NO | 167.25 | Cyclopropyl, (S)-3-methylpiperidinyl | Potent JNK3 inhibitor (IC₅₀ = 12 nM); enhanced hydrogen bonding in solvent-exposed regions |
| 1-(4-Chlorophenyl)cyclopropylmethanone | — | C₁₄H₁₆ClN₂O | 278.74 | 4-Chlorophenyl-substituted cyclopropyl, piperazine | Dual anticancer (MDA-MB-435 cells) and antituberculosis activity (MIC = 6.25 µg/mL) |
| Cyclopropyl(3,4-dimethoxyphenyl)methanone | 92847-88-6 | C₁₂H₁₄O₃ | 206.24 | Cyclopropyl, 3,4-dimethoxyphenyl | High-yield synthetic routes; methoxy groups enhance solubility and electronic modulation |
| Cyclopropyl(phenyl)methanone | 712-50-5 | C₁₀H₁₀O | 146.19 | Phenyl, cyclopropyl | Benchmark aromatic ketone; used in photoredox coupling reactions |
Key Research Findings:
Steric and Electronic Effects: The cyclopropyl group in this compound introduces ring strain, which enhances reactivity in coupling reactions compared to bulkier cyclohexyl or unstrained aliphatic substituents . Substitution with a 4-chlorophenyl group (as in [1-(4-Chlorophenyl)cyclopropyl] derivatives) significantly improves anticancer and antituberculosis activity, likely due to enhanced hydrophobic interactions and metabolic stability .
Configuration-Dependent Bioactivity: The (S)-configuration in (S)-Cyclopropyl(3-methylpiperidin-1-yl)methanone optimizes hydrogen bonding with JNK3’s solvent-exposed regions, achieving >10-fold higher potency than its (R)-isomer .
Solubility and Pharmacokinetics: Piperazine-containing analogues (e.g., Cyclohexyl(piperazin-1-yl)methanone) exhibit improved aqueous solubility, making them more suitable for CNS-targeted drug delivery compared to purely aliphatic derivatives .
Synthetic Accessibility: Cyclopropyl(3,4-dimethoxyphenyl)methanone is synthesized via reductive amination with >90% yield, demonstrating the feasibility of introducing electron-donating groups for tailored electronic properties .
Biological Activity
Cyclohexyl(cyclopropyl)methanone, a ketone compound with the chemical formula CHO, has garnered interest in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a cyclohexyl group attached to a cyclopropyl group via a carbonyl moiety. This unique structure contributes to its reactivity and biological activity, particularly in interactions with biomolecules.
The biological activity of this compound primarily involves its role as an inhibitor or modulator of specific enzymatic pathways. Research indicates that it may interact with various molecular targets, influencing metabolic processes. The exact mechanisms are still under investigation but are believed to involve modulation of receptor activity and enzyme inhibition.
Therapeutic Potential
- Anti-inflammatory Effects : Preliminary studies suggest that this compound exhibits anti-inflammatory properties, making it a candidate for developing anti-inflammatory drugs.
- Analgesic Properties : Its potential as an analgesic has been explored, indicating efficacy in pain management through modulation of pain pathways.
Comparative Studies
To better understand its biological activity, this compound can be compared with similar compounds:
| Compound | Activity Type | Notes |
|---|---|---|
| Cyclohexylmethanone | Lacks cyclopropyl group | Different reactivity and applications. |
| Cyclopropylmethanone | Lacks cyclohexyl group | Distinct chemical properties. |
| Cyclohexyl(cyclopropyl)carbinol | Alcohol derivative | Exhibits different chemical behavior and uses. |
Case Studies and Research Findings
- Enzymatic Interaction Studies : Research has indicated that this compound can influence the activity of enzymes involved in metabolic pathways. For instance, studies have shown its potential to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism .
- Antimicrobial Activity : In a study assessing various derivatives containing cyclopropane structures, some compounds demonstrated significant antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Candida albicans. This highlights the potential for this compound derivatives in developing new antimicrobial agents .
- Structural Activity Relationship (SAR) : Investigations into the SAR of related compounds have revealed that modifications to the cyclopropane moiety can enhance biological activity. For example, introducing halogens at specific positions on aromatic rings has been shown to improve antibacterial efficacy significantly .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
